Methyl 4-(fluoromethyl)benzoate
Overview
Description
Methyl 4-(fluoromethyl)benzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a fluoromethyl group, and the carboxylic acid group is esterified with methanol. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(fluoromethyl)benzoate typically involves the esterification of 4-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of 4-(fluoromethyl)benzoic acid and methanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-(fluoromethyl)benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(fluoromethyl)benzyl alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 4-(fluoromethyl)benzoic acid.
Reduction: 4-(fluoromethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(azidomethyl)benzoate or 4-(cyanomethyl)benzoate.
Scientific Research Applications
Methyl 4-(fluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(fluoromethyl)benzoate depends on its specific application. In general, the fluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in crossing biological membranes and reaching its target site. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 2-fluorobenzoate
Comparison: Methyl 4-(fluoromethyl)benzoate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzoates. The position of the fluorine atom and the nature of the substituent (fluoromethyl vs. fluorine) can significantly influence the reactivity, stability, and biological activity of the compound.
Properties
IUPAC Name |
methyl 4-(fluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEAZHKNSTZSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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